Cyclopentyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

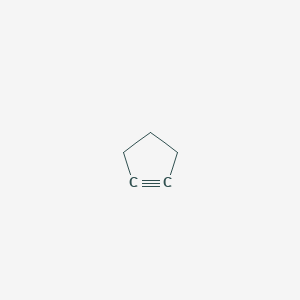

Cyclopentyne is a cycloalkyne containing five carbon atoms in the ring. Due to the ideal bond angle of 180° at each atom of the alkyne but the structural requirement that the bonds form a ring, this chemical is a highly strained structure, and the triple bond is highly reactive . The chemical formula for this compound is C₅H₆ .

準備方法

Chemists employ various methods for the synthesis of cyclopentyne, with the chosen method often depending on the specific requirements of the intended application. One popular method is through the elimination of haloalkanes, where a cyclopentyl dihalide undergoes elimination to form this compound . In the first step, a cyclopentyl dihalide is treated with a base to initiate the elimination process. In the next step, the elimination process results in the formation of a carbon-carbon triple bond, yielding this compound .

化学反応の分析

Cyclopentyne is highly reactive due to the ring strain from the five-membered structure and the presence of a carbon-carbon triple bond . It readily participates in addition reactions, making it a valuable compound in synthetic organic chemistry . The triple bond easily undergoes both [2+2] and [4+2] cycloaddition reactions . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

科学的研究の応用

Cyclopentyne’s remarkable reactivity and properties have enabled its use in several applications, particularly within the realm of synthetic organic chemistry . It serves as an intermediate in the synthesis of complex organic compounds, often lending its structure to create more intricate chemical architectures . One primary application is in the field of pharmaceuticals, where this compound and its derivatives can serve as key components in the synthesis of a variety of drugs . Additionally, this compound has made a considerable impact on scientific research, particularly in organic synthesis and material science . Its reactive nature allows it to form a wide array of complex structures, making it a valuable tool in synthetic methodologies .

作用機序

The mechanism by which cyclopentyne exerts its effects is primarily through its highly reactive triple bond. The triple bond easily undergoes cycloaddition reactions, forming new bonds and structures . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

類似化合物との比較

Cyclopentyne is less stable than its six-membered counterpart, cyclohexyne, due to the reduced ring strain in the latter . Unlike benzyne, which undergoes a [2+2] addition with loss of stereochemistry at the alkene partner, this compound reacts with alkenes with retention of geometry of the partner . The structure can also form a π complex with lithium cations, which affects the cycloaddition reactivity . It can even interact strongly enough with copper species to form a novel type of metallacycle .

Similar compounds include:

- Cyclohexyne

- Benzyne

- Cyclooctyne

This compound’s unique reactivity and properties make it a valuable compound in synthetic organic chemistry and scientific research .

特性

CAS番号 |

1120-58-7 |

|---|---|

分子式 |

C5H6 |

分子量 |

66.10 g/mol |

IUPAC名 |

cyclopentyne |

InChI |

InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |

InChIキー |

CPGPQFYAGKHQTB-UHFFFAOYSA-N |

正規SMILES |

C1CC#CC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)

![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)